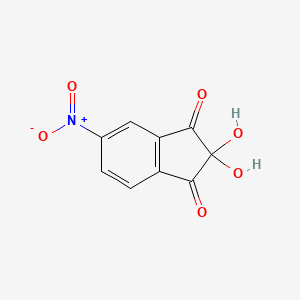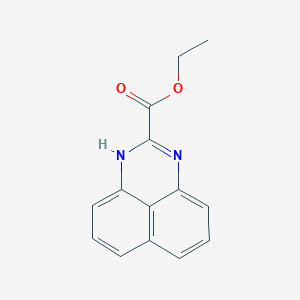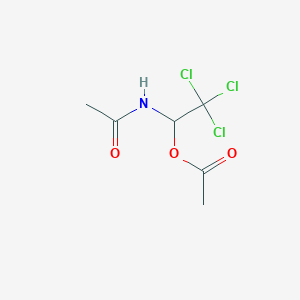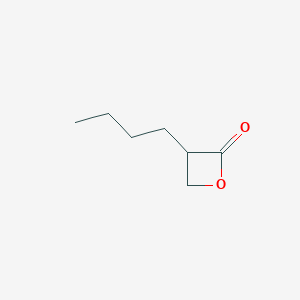
2,2-Dihydroxy-5-nitroindene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroxy-5-nitroindene-1,3-dione is a chemical compound with the molecular formula C9H5NO6 and a molecular weight of 223.14 g/mol It is known for its distinctive structure, which includes two hydroxyl groups and a nitro group attached to an indene-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-5-nitroindene-1,3-dione typically involves the nitration of indene-1,3-dione derivatives. One common method includes the reaction of indene-1,3-dione with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully controlled to avoid over-nitration or decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dihydroxy-5-nitroindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-indene-dione derivatives.
Substitution: Various substituted indene-dione derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dihydroxy-5-nitroindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxy-5-nitroindene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play crucial roles in its reactivity and interactions. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the nitro group.
Ninhydrin (2,2-Dihydroxy-1H-indene-1,3(2H)-dione): Another related compound used in amino acid analysis and protein detection.
Uniqueness
2,2-Dihydroxy-5-nitroindene-1,3-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
| 106483-66-3 | |
Fórmula molecular |
C9H5NO6 |
Peso molecular |
223.14 g/mol |
Nombre IUPAC |
2,2-dihydroxy-5-nitroindene-1,3-dione |
InChI |
InChI=1S/C9H5NO6/c11-7-5-2-1-4(10(15)16)3-6(5)8(12)9(7,13)14/h1-3,13-14H |
Clave InChI |
CKNXPOACSQXSGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(C2=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/no-structure.png)
![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)


![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)


